CYP2E1 Inhibition Profile of 2-Methyl-4,4-diphenyl-4H-3,1-benzoxazine
In a human liver microsome assay, 2-methyl-4,4-diphenyl-4H-3,1-benzoxazine inhibited CYP2E1-mediated chlorzoxazone 6-hydroxylation with an IC₅₀ > 20,000 nM [1]. This indicates very weak CYP2E1 interaction at the tested concentration range.
| Evidence Dimension | CYP2E1 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 20,000 nM |
| Comparator Or Baseline | No direct comparator data available for structurally analogous 4,4-diphenyl-4H-3,1-benzoxazines in the same assay system. |
| Quantified Difference | N/A (insufficient comparative data) |
| Conditions | Human liver microsomes; substrate: chlorzoxazone; endpoint: 6-hydroxylation measured by LC‑MS after 20 min incubation. |
Why This Matters
The very low CYP2E1 inhibitory potency suggests a reduced likelihood of metabolic drug–drug interactions for this scaffold, but this must be validated against specific comparator compounds before drawing selection-relevant conclusions.
- [1] BindingDB Entry BDBM50438845; CHEMBL2413882; IC₅₀ > 2.00E+4 nM for CYP2E1 inhibition in human liver microsomes. View Source
